molecular formula C11H10O4 B14813388 3-Cyclopropoxy-5-formylbenzoic acid

3-Cyclopropoxy-5-formylbenzoic acid

Cat. No.: B14813388
M. Wt: 206.19 g/mol
InChI Key: PNCVWGSNQXLWFB-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-5-formylbenzoic acid is an organic compound with the molecular formula C11H10O4. This compound is characterized by the presence of a cyclopropoxy group and a formyl group attached to a benzoic acid core. It is a white to light yellow crystalline solid that is soluble in organic solvents like methanol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropoxy-5-formylbenzoic acid can be achieved through various synthetic routes. One common method involves the reaction of 3-cyclopropoxybenzoic acid with formylating agents under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization and characterization using techniques like NMR and HPLC to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropoxy-5-formylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The cyclopropoxy group can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: 3-Cyclopropoxy-5-carboxybenzoic acid.

    Reduction: 3-Cyclopropoxy-5-hydroxymethylbenzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Cyclopropoxy-5-formylbenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-5-formylbenzoic acid involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The cyclopropoxy group may also influence the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

    3-Formylbenzoic acid: Lacks the cyclopropoxy group, making it less sterically hindered.

    4-Formylbenzoic acid: Has the formyl group in a different position, affecting its reactivity and interactions.

    3-Cyclopropoxybenzoic acid: Lacks the formyl group, limiting its ability to participate in certain reactions.

Uniqueness

3-Cyclopropoxy-5-formylbenzoic acid is unique due to the presence of both the cyclopropoxy and formyl groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in synthesis and research .

Properties

Molecular Formula

C11H10O4

Molecular Weight

206.19 g/mol

IUPAC Name

3-cyclopropyloxy-5-formylbenzoic acid

InChI

InChI=1S/C11H10O4/c12-6-7-3-8(11(13)14)5-10(4-7)15-9-1-2-9/h3-6,9H,1-2H2,(H,13,14)

InChI Key

PNCVWGSNQXLWFB-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CC(=CC(=C2)C(=O)O)C=O

Origin of Product

United States

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